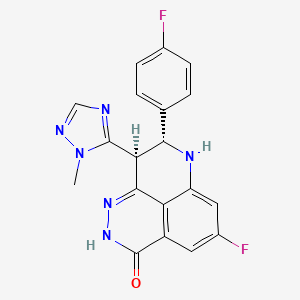

BMN-673 8R,9S

Descripción general

Descripción

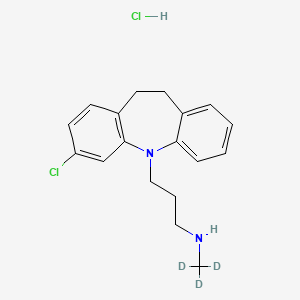

Este compuesto es menos activo que su contraparte Talazoparib en la inhibición de PARP1, con un valor de IC50 de 144 nM . Talazoparib se utiliza principalmente en el tratamiento del cáncer debido a su capacidad para inducir la letalidad sintética en células cancerosas deficientes en mecanismos de reparación del ADN.

Aplicaciones Científicas De Investigación

(8R,9S)-LT-673 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el estereoisomerismo y los mecanismos de reacción.

Biología: Investigado por su papel en la reparación del ADN y la regulación del ciclo celular.

Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer, particularmente en tumores con vías defectuosas de reparación del ADN.

Industria: Utilizado en el desarrollo de nuevos fármacos y como estándar de referencia en química analítica

Mecanismo De Acción

El mecanismo de acción de (8R,9S)-LT-673 involucra la inhibición de PARP1, una enzima involucrada en la reparación del ADN. Al inhibir PARP1, (8R,9S)-LT-673 induce la letalidad sintética en células cancerosas que ya son deficientes en otros mecanismos de reparación del ADN, como las que tienen mutaciones BRCA1 o BRCA2. Esto conduce a la acumulación de daño en el ADN y, en última instancia, a la muerte celular .

Safety and Hazards

Direcciones Futuras

“Bmn-673 8R,9S” has shown remarkable antitumor activity in mice; xenografted tumors that carry defects in DNA repair due to BRCA mutations or PTEN deficiency were profoundly sensitive to oral “this compound” treatment at well-tolerated doses . Synergistic antitumor effects were also found when “this compound” was combined with temozolomide, SN38, or platinum drugs . This suggests potential future directions for the use of “this compound” in cancer treatment.

Análisis Bioquímico

Biochemical Properties

Bmn-673 8R,9S selectively binds to PARP1/2 and prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . It exhibits an IC50 value of 144 nM for PARP1 .

Cellular Effects

This compound exhibits selective antitumor cytotoxicity . It has been shown to elicit DNA repair biomarkers at much lower concentrations than earlier generation PARP1/2 inhibitors . It selectively targets tumor cells with BRCA1, BRCA2, or PTEN gene defects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to PARP1/2, preventing PARP-mediated DNA repair of single-strand DNA breaks . This enhances the accumulation of DNA strand breaks, promotes genomic instability, and eventually leads to apoptosis .

Temporal Effects in Laboratory Settings

This compound has been proven to be highly active in mouse models of human cancer and also is more selectively cytotoxic with a longer half-life and better bioavailability as compared to other compounds in development .

Dosage Effects in Animal Models

Oral dosing of this compound results in complete regression of the BRCA-deficient tumors in xenograft tumor model studies . Tumor cells with PTEN mutation are highly sensitive to this compound treatment in vitro .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the PARP1/2 enzymes

Transport and Distribution

It is known that this compound selectively binds to PARP1/2 , suggesting that it may be distributed to areas where these enzymes are located.

Subcellular Localization

Given that it targets the nuclear enzymes PARP1/2 , it can be inferred that this compound may be localized in the nucleus where these enzymes are found.

Métodos De Preparación

La síntesis de (8R,9S)-LT-673 involucra varios pasos, comenzando desde precursores fácilmente disponibles. El proceso generalmente incluye:

Paso 1: Formación de la estructura central a través de una serie de reacciones de ciclización.

Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.

Paso 3: Purificación y cristalización para obtener el estereoisómero deseado.

Los métodos de producción industrial a menudo implican la optimización de estos pasos para aumentar el rendimiento y la pureza. Esto incluye el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y la aplicación de técnicas avanzadas de cristalización para garantizar la estereoquímica correcta.

Análisis De Reacciones Químicas

(8R,9S)-LT-673 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Comparación Con Compuestos Similares

(8R,9S)-LT-673 se compara con otros inhibidores de PARP, como:

Talazoparib: El estereoisómero activo con un valor de IC50 más bajo para la inhibición de PARP1.

Olaparib: Otro inhibidor de PARP utilizado en la terapia contra el cáncer, con una estructura química y un mecanismo de acción diferentes.

Rucaparib: Un inhibidor de PARP con aplicaciones similares en el tratamiento del cáncer pero con diferentes propiedades farmacocinéticas

La singularidad de (8R,9S)-LT-673 radica en su estereoquímica específica, que afecta su afinidad de unión y actividad en comparación con otros inhibidores de PARP.

Propiedades

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

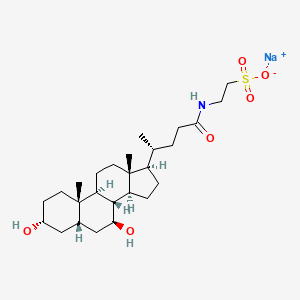

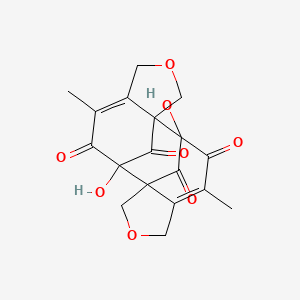

![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)